1,1'-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole)
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Overview
Description
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) is a synthetic organic compound characterized by the presence of two imidazole rings connected via a dibromo-substituted phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) typically involves the reaction of 2,5-dibromo-1,4-phenylenedimethanol with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole rings can participate in redox reactions.
Coupling Reactions: The phenylene bridge can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield azide or thiol derivatives, while oxidation can lead to the formation of imidazole N-oxides.
Scientific Research Applications
1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including polymers and covalent organic frameworks.
Medicinal Chemistry:
Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism of action of 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) involves its interaction with molecular targets through its imidazole rings. These rings can coordinate with metal ions, participate in hydrogen bonding, and engage in π-π interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(1H-imidazole): Similar structure but with methyl groups instead of bromine atoms.
1,1’-((2,5-Dichloro-1,4-phenylene)bis(methylene))bis(1H-imidazole): Chlorine atoms replace the bromine atoms.
Uniqueness
The presence of bromine atoms in 1,1’-((2,5-Dibromo-1,4-phenylene)bis(methylene))bis(1H-imidazole) imparts unique reactivity and potential for further functionalization compared to its methyl and chloro analogs .
Properties
Molecular Formula |
C14H12Br2N4 |
---|---|
Molecular Weight |
396.08 g/mol |
IUPAC Name |
1-[[2,5-dibromo-4-(imidazol-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C14H12Br2N4/c15-13-6-12(8-20-4-2-18-10-20)14(16)5-11(13)7-19-3-1-17-9-19/h1-6,9-10H,7-8H2 |
InChI Key |
CYBGTPOYGIPATC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CC2=CC(=C(C=C2Br)CN3C=CN=C3)Br |
Origin of Product |
United States |
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